2-(2-Cyclohexylethyl)octanoic acid
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Overview
Description
2-(2-Cyclohexylethyl)octanoic acid is a carboxylic acid with the molecular formula C16H30O2. It is characterized by a cyclohexyl group attached to an ethyl chain, which is further connected to an octanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylethyl)octanoic acid typically involves the reaction of cyclohexylethyl bromide with octanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then acidified to precipitate the product, which is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of zinc-modified catalysts in the oxidation of cyclohexylethyl alcohol to the corresponding acid has been explored. This method offers higher yields and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylethyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexylethyl ketone or aldehyde.
Reduction: Cyclohexylethyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(2-Cyclohexylethyl)octanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in lipid metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylethyl)octanoic acid involves its interaction with specific molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and energy homeostasis. The compound also influences the beta-oxidation pathway in mitochondria, leading to the production of energy-rich molecules .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A simpler fatty acid with similar metabolic properties.
Cyclohexylacetic acid: Shares the cyclohexyl group but differs in the length of the carbon chain.
2-Cyclohexylpropanoic acid: Another structurally similar compound with a shorter carbon chain
Uniqueness
2-(2-Cyclohexylethyl)octanoic acid is unique due to its specific structural arrangement, which combines the properties of both cyclohexyl and octanoic acid moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
7077-71-6 |
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Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
2-(2-cyclohexylethyl)octanoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-8-11-15(16(17)18)13-12-14-9-6-5-7-10-14/h14-15H,2-13H2,1H3,(H,17,18) |
InChI Key |
WWDJPNTZDVALDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC1CCCCC1)C(=O)O |
Origin of Product |
United States |
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